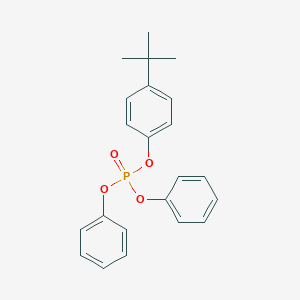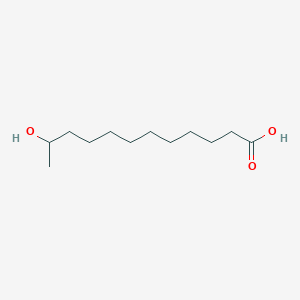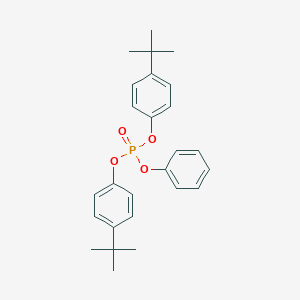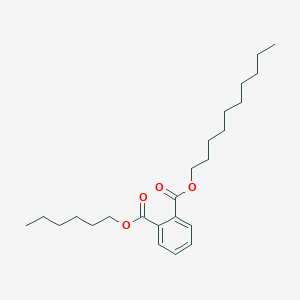
Decyl hexyl phthalate
描述
Decyl hexyl phthalate is a chemical compound belonging to the phthalate family, which are esters of phthalic acid. Phthalates are primarily used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a colorless, oily liquid that is insoluble in water but soluble in organic solvents. It is commonly used in various consumer products, including toys, food packaging, medical devices, and personal care items.
作用机制
Target of Action
Decyl hexyl phthalate, like other phthalates, is an endocrine-disrupting chemical . It primarily targets the endocrine system , affecting the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders . Phthalates also interfere with nuclear receptors in various neural structures involved in controlling brain functions .
Mode of Action
Phthalates and natural hormones are in competitive binding to transport proteins such as Corticosteroid-Binding Globulin (CBG) . Phthalates can easily bind to CBG and trigger cortisol levels disruption . High molecular weight phthalates (HMWP), such as DEHP, di-iso-nonyl phthalate (DiNP), di-n-octyl phthalate (DnOP), and di-iso-decyl phthalate (DiDP), exhibited a higher binding affinity in comparison to low molecular weight phthalates (LMWP) .
Biochemical Pathways
The biochemical pathways involved in the degradation of phthalates like DEHP include an initial hydrolytic pathway of degradation followed by the assimilation of hydrolyzed phthalic acid and 2-ethylhexanol to TCA cycle intermediates . Another study suggests that DEHP can be consumed using a dual biodegradation pathway diverged from the isomeric products of benzoate .
Pharmacokinetics
Pharmacokinetics of phthalates involves the metabolism of the compound into various metabolites. For instance, DEHP is metabolized into mono-(2-ethylhexyl) phthalate (MEHP), mono-(2-ethyl-5-hydroxyhexyl) phthalate (5OH-MEHP), mono-(2-ethyl-5-oxohexyl) phthalate (5oxo-MEHP), mono(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP), and mono[2-(carboxymethyl)hexyl] phthalate (2cx-MMHP) . These metabolites represent the major share of DEHP metabolites excreted in urine .
Result of Action
The result of the action of phthalates like DEHP can lead to various health effects. They are associated with neurological disorders, such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior . Phthalates dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .
Action Environment
Phthalates are ubiquitous environmental contaminants taken up by the general population . This has raised concern because phthalates are considered to be endocrine-disrupting chemicals . It is supposed that phthalates and other endocrine-disrupting chemicals might have contributed to adverse trends in reproductive medicine . The widespread use of phthalates in various products results in their accumulation in the environment . Therefore, environmental factors significantly influence the action, efficacy, and stability of phthalates .
生化分析
Biochemical Properties
Decyl hexyl phthalate, like other phthalates, is known to interact with various enzymes and proteins within biochemical reactions. It is believed to interfere with the function of enzymes involved in hormone synthesis, transport, and metabolism
Cellular Effects
This compound can have various effects on cells and cellular processes. For instance, it has been suggested that phthalates can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders
Molecular Mechanism
It is known that phthalates can dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They can also interfere with nuclear receptors in various neural structures involved in controlling brain functions
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been found that children were significantly higher exposed to DEHP (a type of phthalate) than adults
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, a detailed biochemical study revealed an initial hydrolytic pathway of degradation for DEHP (a type of phthalate) followed by the assimilation of hydrolyzed phthalic acid and 2-ethylhexanol to TCA cycle intermediates
准备方法
Synthetic Routes and Reaction Conditions: Decyl hexyl phthalate is synthesized through the esterification of phthalic anhydride with decanol and hexanol. The reaction typically occurs in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The process involves heating the reactants to a temperature range of 150-200°C to facilitate the esterification reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where phthalic anhydride is reacted with a mixture of decanol and hexanol in large reactors. The reaction mixture is then subjected to distillation to remove excess alcohols and by-products, resulting in the pure ester product. The final product is then purified and packaged for use in various applications.
化学反应分析
Types of Reactions: Decyl hexyl phthalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols (decanol and hexanol).
Oxidation: Under oxidative conditions, this compound can be converted to phthalic acid derivatives.
Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Phthalic acid, decanol, and hexanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
科学研究应用
Decyl hexyl phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and as a solvent in various chemical reactions.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, especially in relation to its use in medical devices.
Industry: Utilized in the production of flexible PVC products, adhesives, and coatings.
相似化合物的比较
- Di(2-ethylhexyl) phthalate (DEHP)
- Dibutyl phthalate (DBP)
- Butyl benzyl phthalate (BBP)
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
Comparison: Decyl hexyl phthalate shares many properties with other phthalates, such as its use as a plasticizer and its potential health effects. it is unique in its specific combination of decanol and hexanol, which may impart different physical and chemical properties compared to other phthalates. For example, DEHP is more commonly used and studied, but this compound may offer different solubility and flexibility characteristics in certain applications.
属性
IUPAC Name |
2-O-decyl 1-O-hexyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-3-5-7-9-10-11-12-16-20-28-24(26)22-18-14-13-17-21(22)23(25)27-19-15-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQBXAQAHHFSST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874013 | |
| Record name | Hexyl decyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25724-58-7 | |
| Record name | Decyl hexyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25724-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-decyl 2-hexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025724587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-decyl 2-hexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexyl decyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decyl hexyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


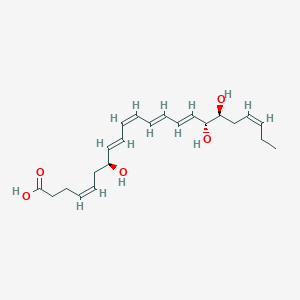
![O-Benzyl-N-[(benzyloxy)carbonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-tyrosine Benzyl Ester](/img/structure/B33011.png)
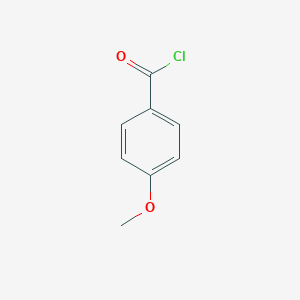

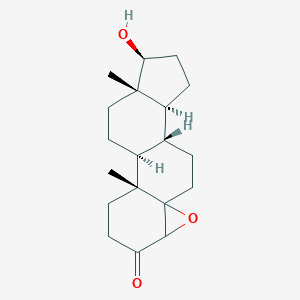
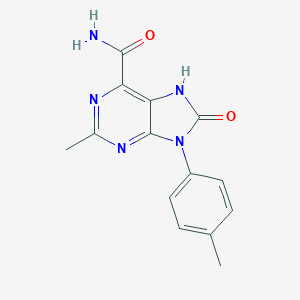
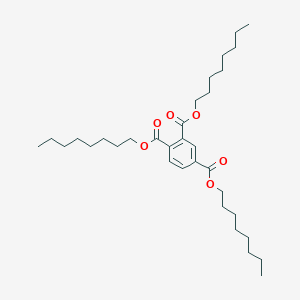
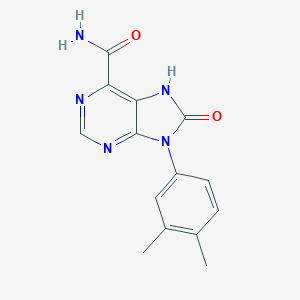


![(2R,4R)-2-(tert-Butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B33038.png)
